molecular formula C7H14NO2+ B14243777 N-Butyl-N-(methoxycarbonyl)methaniminium CAS No. 504437-83-6

N-Butyl-N-(methoxycarbonyl)methaniminium

Katalognummer: B14243777
CAS-Nummer: 504437-83-6
Molekulargewicht: 144.19 g/mol
InChI-Schlüssel: HWGKBHZIMKOVCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-N-(methoxycarbonyl)methaniminium is a chemical compound that belongs to the class of iminium salts It is characterized by the presence of a butyl group and a methoxycarbonyl group attached to a methaniminium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(methoxycarbonyl)methaniminium typically involves the reaction of butylamine with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-N-(methoxycarbonyl)methaniminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Produces corresponding oxides or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in the formation of substituted iminium salts or amides.

Wissenschaftliche Forschungsanwendungen

N-Butyl-N-(methoxycarbonyl)methaniminium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Butyl-N-(methoxycarbonyl)methaniminium involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl group can undergo hydrolysis, releasing active intermediates that participate in biochemical reactions. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Butyl-N-(methoxycarbonyl)amine
  • N-Methyl-N-(methoxycarbonyl)methaniminium
  • N-Butyl-N-(acetoxycarbonyl)methaniminium

Uniqueness

N-Butyl-N-(methoxycarbonyl)methaniminium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Eigenschaften

CAS-Nummer

504437-83-6

Molekularformel

C7H14NO2+

Molekulargewicht

144.19 g/mol

IUPAC-Name

butyl-methoxycarbonyl-methylideneazanium

InChI

InChI=1S/C7H14NO2/c1-4-5-6-8(2)7(9)10-3/h2,4-6H2,1,3H3/q+1

InChI-Schlüssel

HWGKBHZIMKOVCI-UHFFFAOYSA-N

Kanonische SMILES

CCCC[N+](=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.